molecular formula C15H21N3O2S B254897 1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea

1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea

Cat. No. B254897
M. Wt: 307.4 g/mol
InChI Key: GJULMMWZEDCLPA-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various applications, including as a therapeutic agent for the treatment of certain diseases. In

Mechanism of Action

The mechanism of action of 1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. In addition, it may also interact with proteins involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea can have a range of biochemical and physiological effects. These include reducing inflammation and oxidative stress, promoting cell survival, and inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea in lab experiments is its potential therapeutic applications. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions that could be explored in relation to 1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea. These include investigating its potential in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. In addition, further research could be conducted to better understand its mechanism of action and to develop more effective therapeutic interventions based on this compound.
In conclusion, 1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for therapeutic interventions.

Synthesis Methods

The synthesis of 1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propan-2-ol and hydrochloric acid to form the corresponding chloro compound. This intermediate is then treated with propargylamine and thiourea to yield the final product.

Scientific Research Applications

1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been investigated for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C15H21N3O2S/c1-5-8-16-15(21)18-17-10-12-6-7-13(20-11(2)3)14(9-12)19-4/h5-7,9-11H,1,8H2,2-4H3,(H2,16,18,21)/b17-10-

InChI Key

GJULMMWZEDCLPA-YVLHZVERSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=N\NC(=S)NCC=C)OC

SMILES

CC(C)OC1=C(C=C(C=C1)C=NNC(=S)NCC=C)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=NNC(=S)NCC=C)OC

Origin of Product

United States

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